2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyhexanoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyhexanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be detected by UV spectroscopy, making it useful in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyhexanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can perform multiple coupling and deprotection steps in a controlled environment, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of peptides and amino acid derivatives on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Fmoc group can be removed by treatment with a base like piperidine, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Piperidine, dimethylformamide, room temperature.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Removal of the Fmoc group, yielding a free amino group.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyhexanoic acid involves the protection of the amino group with the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. The fluorenyl group provides a chromophore that can be detected by UV spectroscopy, facilitating the monitoring of the synthesis process .
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- **N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyhexanoic acid is unique due to the presence of both a hydroxyl group and an Fmoc-protected amino group. This dual functionality allows for versatile chemical modifications and applications in peptide synthesis. The hydroxyl group can be further functionalized, providing additional sites for chemical reactions and modifications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c23-12-6-5-11-19(20(24)25)22-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19,23H,5-6,11-13H2,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKMUBZYLZBKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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